molecular formula C17H17FO B1327656 3',4'-Dimethyl-3-(4-fluorophenyl)propiophenone CAS No. 898768-37-1

3',4'-Dimethyl-3-(4-fluorophenyl)propiophenone

Cat. No. B1327656
M. Wt: 256.31 g/mol
InChI Key: LNTQCMGMTUKQBA-UHFFFAOYSA-N
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Description

The compound of interest, 3',4'-Dimethyl-3-(4-fluorophenyl)propiophenone, is not directly studied in the provided papers. However, related compounds and methodologies can offer insights into its chemical nature. For instance, the use of fluorinated aromatic compounds as building blocks in synthesis is exemplified by the study of 3-amino-3-(4-fluorophenyl)propionic acid, which is a fluorinated non-proteinogenic amino acid . This highlights the relevance of fluorinated aromatic compounds in synthetic chemistry, potentially applicable to the compound .

Synthesis Analysis

The synthesis of related compounds involves various strategies such as the Friedel-Crafts reaction, which is a classic method in organic chemistry for forming carbon-carbon bonds . This reaction could theoretically be applied to synthesize the target compound by reacting a suitable methyl ketone with a fluorinated aromatic compound under appropriate conditions. Additionally, the synthesis of 3-fluoro-4-hexylthiophene through a route involving perbromination and bromine/fluorine exchange suggests that similar halogen exchange reactions might be applicable in the synthesis of 3',4'-Dimethyl-3-(4-fluorophenyl)propiophenone .

Molecular Structure Analysis

The molecular structure of fluorinated aromatic compounds can be analyzed using computational methods such as Density Functional Theory (DFT), as demonstrated in the study of 3-amino-3-(4-fluorophenyl)propionic acid . These methods can predict the electronic structure and provide insights into the stability and reactivity of the compound. The presence of fluorine can significantly affect the electronic properties of the aromatic ring due to its high electronegativity.

Chemical Reactions Analysis

The reactivity of fluorinated compounds is often distinct from their non-fluorinated counterparts. For example, the oxidation potential of 3-hexyl-4-fluorothiophene is higher than that of 3-hexylthiophene, indicating that the introduction of a fluorine atom can alter the electrochemical properties of a molecule . This suggests that 3',4'-Dimethyl-3-(4-fluorophenyl)propiophenone may also exhibit unique reactivity patterns due to the presence of the fluorine atom.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like 3',4'-Dimethyl-3-(4-fluorophenyl)propiophenone can be inferred from related studies. For instance, the determination of log K(ow), water solubility, vapor pressure, and Henry's Law constant for a branched isomer of nonylphenol provides a framework for understanding the environmental behavior of organic compounds . These properties are crucial for predicting the compound's behavior in various media, including aquatic ecosystems.

Scientific Research Applications

Nuclear Magnetic Resonance Studies

Studies on bicyclic thiophene derivatives, including compounds related to 3',4'-Dimethyl-3-(4-fluorophenyl)propiophenone, have utilized Nuclear Magnetic Resonance (NMR) techniques. Hirohashi, Inaba, and Yamamoto (1975, 1976) observed spin couplings over seven bonds in the NMR spectra of these compounds, attributable to a through-space mechanism (Hirohashi, Inaba, & Yamamoto, 1975), (Hirohashi, Inaba, & Yamamoto, 1976).

Biodegradation Studies

The biodegradation of 3-methyl-4-nitrophenol, a breakdown product of fenitrothion and structurally related to 3',4'-Dimethyl-3-(4-fluorophenyl)propiophenone, has been studied by Bhushan et al. (2000). They found a microorganism capable of utilizing this compound as a sole carbon source, important for environmental decontamination (Bhushan, Samanta, Chauhan, Chakraborti, & Jain, 2000).

Photochemical Reactions

Encinas and Scaiano (1979) studied the photochemistry of β-(dimethylamino)propiophenone, closely related to 3',4'-Dimethyl-3-(4-fluorophenyl)propiophenone. They found that the triplet state decays via charge-transfer interactions, leading to biradical zwitterion formation (Encinas & Scaiano, 1979).

Studies on Halogenopyridines Reactivity

Zoest and Hertog (2010) investigated the reactivity of 3- and 4-fluoropyridine, structurally similar to the compound . Their study provided insights into the reaction mechanisms of these compounds in different chemical environments (Zoest & Hertog, 2010).

Mutagenic Effect Studies

Nehéz et al. (1985) studied the mutagenic effects of 3-methyl-4-nitrophenol, related to 3',4'-Dimethyl-3-(4-fluorophenyl)propiophenone. Their research contributes to understanding the potential genetic impacts of such compounds (Nehéz, Huszta, Mazzag, & Berencsi, 1985).

Synthesis and Characterization of Disperse Dyes

Elapasery et al. (2020) synthesized disperse dyes based on enaminones, which include derivatives of propiophenone-like 3',4'-Dimethyl-3-(4-fluorophenyl)propiophenone. This work is significant for the development of novel dyes in the textile industry (Elapasery, Yassin, el-azim, & Abdellatif, 2020).

properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FO/c1-12-3-7-15(11-13(12)2)17(19)10-6-14-4-8-16(18)9-5-14/h3-5,7-9,11H,6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNTQCMGMTUKQBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CCC2=CC=C(C=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644582
Record name 1-(3,4-Dimethylphenyl)-3-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3',4'-Dimethyl-3-(4-fluorophenyl)propiophenone

CAS RN

898768-37-1
Record name 1-Propanone, 1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898768-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,4-Dimethylphenyl)-3-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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